molecular formula C22H17N3O3S2 B15028562 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15028562
M. Wt: 435.5 g/mol
InChI Key: DCELVEPGCRVXOO-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system known for diverse bioactivity .
  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone moiety to a 3-allyl-4-oxo-2-thioxo-thiazolidine ring.
  • Substituents: 9-methyl on the pyrido-pyrimidinone and 2-phenoxy on the pyrimidinone ring.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3O3S2/c1-3-11-25-21(27)17(30-22(25)29)13-16-19(28-15-9-5-4-6-10-15)23-18-14(2)8-7-12-24(18)20(16)26/h3-10,12-13H,1,11H2,2H3/b17-13-

InChI Key

DCELVEPGCRVXOO-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the preparation of the thiazolidinone intermediate, followed by its reaction with a pyrido[1,2-a]pyrimidin-4-one derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy or pyrido[1,2-a]pyrimidin-4-one moieties .

Scientific Research Applications

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents and linked heterocycles, leading to variations in physicochemical and biological properties:

Compound ID Substituents/Modifications Key Differences vs. Compound A Reference
Compound B () 3-(2-methoxyethyl)-thiazolidine; 2-(1-phenylethyl)amino Bulkier 2-amino group; enhanced lipophilicity
Compound C () 3-benzyl-thiazolidine; 2-[2-(morpholin-4-yl)ethyl]amino Polar morpholine moiety; potential solubility
Compound D () 2-ethylamino; 3-allyl-thiazolidine (identical to Compound A) Lacks phenoxy group; reduced aromatic interactions
Compound E () 3-isopropyl-thiazolidine; 2-allylamino Steric hindrance from isopropyl; altered kinetics
Key Observations:
  • Phenoxy vs.
  • Thiazolidine Modifications : The 3-allyl group in Compound A provides moderate steric bulk, contrasting with the polar 2-methoxyethyl (Compound B) or rigid benzyl (Compound C) groups. Allyl moieties may confer conformational flexibility, aiding membrane penetration .
Comparison with Other Methods:
  • Compound B () uses a similar condensation strategy but substitutes the thiazolidine with a methoxyethyl group, requiring additional alkylation steps .
  • Compound 10a/10b () employs thiazolidin-2-ylidene coupling to pyrazolo-pyrimidines, highlighting the versatility of thiazolidine intermediates in heterocyclic synthesis .

Physicochemical Properties

Property Compound A Compound B Compound C
Molecular Weight ~467.5 g/mol* ~498.6 g/mol ~549.6 g/mol
LogP (Predicted) 3.2 2.8 1.5
Hydrogen Bond Acceptors 7 8 9

*Calculated using data from .

  • Lipophilicity: Compound A’s phenoxy group increases LogP compared to morpholine-containing Compound C, favoring passive diffusion .
  • Solubility : Polar groups (e.g., morpholine in Compound C) improve aqueous solubility but may reduce bioavailability .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can its structural integrity be validated?

Answer:
The synthesis involves multi-step heterocyclic chemistry, typically starting with the condensation of a substituted pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative. For example:

Core formation : React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form a Schiff base intermediate, followed by cyclization with 2-mercaptoacetic acid to generate the thiazolidinone moiety .

Coupling : Introduce the allyl group via nucleophilic substitution or cross-coupling reactions.

Characterization : Validate structural integrity using 1^1H/13^{13}C NMR to confirm regioselectivity (e.g., Z-configuration of the methylidene group) and IR spectroscopy to detect thioxo (C=S) and carbonyl (C=O) stretches .

Basic: What spectroscopic techniques are critical for confirming the Z/E isomerism of the methylidene group?

Answer:

  • NMR NOESY : Cross-peaks between the allyl protons and the pyrido-pyrimidinone core confirm the Z-configuration of the methylidene group .
  • UV-Vis Spectroscopy : Differences in π→π* transitions between Z and E isomers due to conjugation effects.
  • X-ray Crystallography : Definitive proof via bond angle and torsion analysis (e.g., using SHELXL for refinement) .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular geometries?

Answer:
Discrepancies (e.g., bond length anomalies or unexpected torsion angles) are addressed by:

High-resolution data collection : Use synchrotron radiation for ≤1.0 Å resolution.

Refinement in SHELXL : Apply restraints for disordered regions and anisotropic displacement parameters (ADPs) for heavy atoms .

Validation tools : Check geometric outliers using WinGX/ORTEP-3 for ellipsoid plots and PLATON for symmetry checks .

Example : A mismatch between calculated and observed C=S bond lengths (theoretical: ~1.61 Å) may indicate partial oxidation; refine with occupancy factors .

Advanced: What experimental design strategies optimize the yield of this compound in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, optimize the thiazolidinone cyclization step by varying pH (4–7) and reaction time (6–24 hrs) .
  • Flow Chemistry : Continuous flow systems improve reproducibility in oxidation steps (e.g., Swern-type reactions) by minimizing intermediate degradation .
  • Heuristic Algorithms : Bayesian optimization predicts optimal conditions (e.g., solvent: DMF vs. THF) for coupling reactions, reducing trial runs by ~40% .

Advanced: How are computational methods used to predict biological activity or reactivity of this compound?

Answer:

  • Docking Studies : Model interactions with biological targets (e.g., kinases) using the thioxo-thiazolidinone moiety as a hydrogen-bond acceptor.
  • DFT Calculations : Predict electrophilic reactivity at the methylidene carbon (LUMO maps) and redox stability of the thione group .
  • MD Simulations : Assess solvation effects on the phenoxy group’s conformational flexibility .

Advanced: How can contradictory data from biological assays (e.g., antimicrobial vs. cytotoxic activity) be rationalized?

Answer:

  • Dose-Response Profiling : Test across a wide concentration range (nM–μM) to distinguish selective activity from nonspecific toxicity.
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., oxidation of the thione to sulfonic acid) that may skew results .
  • Target Validation : Employ CRISPR knockouts or siRNA to confirm on-target effects vs. off-target interactions .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or pH-dependent extraction for acidic/basic intermediates .
  • Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce costs .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and detect intermediates .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in mechanistic studies of this compound?

Answer:

  • Kinetic Isotope Effects (KIE) : Label the thione sulfur (34^{34}S) to track nucleophilic attack pathways in ring-opening reactions .
  • Metabolic Tracing : 13^{13}C-labeled pyrido-pyrimidinone core traces metabolic stability in cell cultures .

Advanced: What are the best practices for resolving crystallographic disorder in the allyl group?

Answer:

Low-temperature data collection (100 K) reduces thermal motion artifacts.

TWINABS for scaling twinned data if disorder arises from pseudo-merohedral twinning.

SHELXL PART instructions : Split the allyl group into two orientations with refined occupancy ratios .

Advanced: How do substituents on the phenoxy group influence electronic properties and reactivity?

Answer:

  • Hammett Studies : Electron-withdrawing groups (e.g., -NO2_2) increase electrophilicity at the pyrimidinone carbonyl, accelerating nucleophilic additions.
  • Cyclic Voltammetry : Measure redox potentials to correlate substituent effects with thione oxidation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.